molecular formula C25H26F6N2O2 B1662417 Rolapitant CAS No. 552292-08-7

Rolapitant

货号 B1662417
CAS 编号: 552292-08-7
分子量: 500.5 g/mol
InChI 键: FIVSJYGQAIEMOC-ZGNKEGEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rolapitant is a neurokinin-1 (NK-1) receptor antagonist used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy .


Molecular Structure Analysis

Rolapitant has a spirolactam ring structure with three chiral centers and has a molecular weight of 500.2 g/mol . The molecular formula of Rolapitant is C25H26F6N2O2 .


Chemical Reactions Analysis

Rolapitant does not inhibit or induce cytochrome P450 (CYP) 3A4, but it does inhibit CYP2D6 and breast cancer resistance protein (BCRP) . Rolapitant docked in the active site of CYP2D6 and displayed type I binding to CYP2D6 with a Ks value of 1.2 ± 0.4 µM .


Physical And Chemical Properties Analysis

Rolapitant has a molecular weight of 500.5 g/mol and a molecular formula of C25H26F6N2O2 . It is an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines, and an organofluorine compound .

科学研究应用

1. Lung Cancer Treatment

  • Application Summary: Rolapitant has been identified as a potential treatment for lung cancer. It targets a deubiquitinase called OTUD3, which has been reported to promote lung tumorigenesis by stabilizing an oncoprotein called GRP78 .
  • Methods of Application: Rolapitant was identified as an inhibitor of OTUD3 through computer-aided virtual screening and biological experimental verification. It was found to inhibit the proliferation of lung cancer cells by inhibiting the deubiquitinating activity of OTUD3 .
  • Results: Rolapitant significantly upregulated the expression of death receptor 5 (DR5), promoting lung cancer cell apoptosis and enhancing TRAIL-induced apoptosis. In vivo assays showed that Rolapitant suppressed the growth of lung cancer xenografts in immunocompromised mice at suitable dosages without apparent toxicity .

2. Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

  • Application Summary: Rolapitant is a long-acting neurokinin-1 (NK1) receptor antagonist that is used as part of an antiemetic regimen to prevent delayed CINV in adults receiving highly or moderately emetogenic chemotherapy .
  • Methods of Application: Rolapitant is administered orally as a single dose prior to the initiation of chemotherapy .
  • Results: In randomized, phase III trials, a single oral dose of Rolapitant 180 mg was effective in preventing delayed CINV compared with placebo, when each was used in combination with a 5-HT3 RA plus dexamethasone .

3. Postoperative Nausea and Vomiting (PONV)

  • Results: The results of these studies are not readily available as the development seems to have been discontinued .

4. Cough

  • Results: The results of these studies are not readily available as the development seems to have been discontinued .

安全和危害

Rolapitant has been studied in phase III trials for its safety and efficacy in preventing chemotherapy-induced nausea and vomiting. The results support the safety of rolapitant as part of an antiemetic triple-drug regimen in patients receiving emetogenic chemotherapy .

未来方向

Rolapitant has been recently approved in an oral formulation and is currently under US Food and Drug Administration (FDA) review in a bioequivalent IV formulation . Future trials may further explore the issue of dexamethasone dose adjustments and the comparative efficacy and safety of various NK-1 receptor antagonists .

属性

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203740
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rolapitant

CAS RN

552292-08-7
Record name Rolapitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552292-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolapitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolapitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rolapitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLAPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolapitant
Reactant of Route 2
Rolapitant
Reactant of Route 3
Rolapitant
Reactant of Route 4
Rolapitant
Reactant of Route 5
Rolapitant
Reactant of Route 6
Rolapitant

Citations

For This Compound
1,470
Citations
DJ Cada, R Bindler, DE Baker - Hospital Pharmacy, 2016 - journals.sagepub.com
… Rolapitant has been studied in combination with highly emetogenic cancer chemotherapy … of rolapitant is 169 to 183 hours and the half-life of M19 is 158 hours. Rolapitant's clearance …
Number of citations: 1 journals.sagepub.com
TJ Gan, J Gu, N Singla, F Chung… - Anesthesia & …, 2011 - journals.lww.com
… Rolapitant is a potent, selective NK1 receptor antagonist that is rapidly absorbed, has a … for rolapitant for the prevention of PONV in subjects at high risk for this condition, and rolapitant's …
Number of citations: 63 journals.lww.com
BL Rapoport, M Aapro, MR Chasen… - Drug Design …, 2017 - Taylor & Francis
… Citation17 Herein we review the clinical pharmacology and efficacy of rolapitant in the context of the other NK-1 receptor antagonists, as well as the clinical efficacy of rolapitant in …
Number of citations: 10 www.tandfonline.com
PJ Hesketh, ID Schnadig, LS Schwartzberg… - Cancer, 2016 - Wiley Online Library
… of rolapitant in … rolapitant in the antiemetic guidelines was based on the results of 3 large, global, randomized, double-blind, controlled phase 3 studies demonstrating that oral rolapitant …
X Wang, ZY Zhang, D Powers, J Wang… - The Journal of …, 2017 - Wiley Online Library
… rolapitant versus a single oral dose of rolapitant. In this randomized, open‐label phase 1 study, healthy volunteers were administered rolapitant … rolapitant were within 0.80–1.25. Mean …
Number of citations: 19 accp1.onlinelibrary.wiley.com
B Rapoport, D Chua, A Poma, S Arora, Y Wang… - Supportive care in …, 2015 - Springer
Purpose Rolapitant is a novel, long-acting neurokinin-1 (NK-1) receptor antagonist. This study evaluated the safety and efficacy of four different doses of rolapitant for prevention of …
Number of citations: 79 link.springer.com
YA Heo, ED Deeks - Drugs, 2017 - Springer
… of rolapitant were maintained over multiple cycles of chemotherapy. The tolerability profile of rolapitant … However, rolapitant differs from other existing NK 1 RAs in that it does not interact …
Number of citations: 17 link.springer.com
X Wang, ZY Zhang, J Wang, D Powers… - … in drug development, 2019 - Wiley Online Library
… studies, rolapitant was gradually eliminated from plasma, with a half‐life of 135‐231 hours. Rolapitant was safe and well tolerated across all studies, with no serious or severe rolapitant‐…
Number of citations: 5 accp1.onlinelibrary.wiley.com
RA Duffy, C Morgan, R Naylor, GA Higgins… - Pharmacology …, 2012 - Elsevier
… In vitro studies indicate that rolapitant has a high affinity for … Rolapitant is a functionally competitive antagonist, as measured by calcium efflux, with a calculated Kb of 0.17 nM. Rolapitant …
Number of citations: 90 www.sciencedirect.com
H Ahmed, AM Hammad, AI Abushouk, M Zidan… - Current problems in …, 2018 - Elsevier
… Rolapitant (180 mg) in combination with a serotonin-3 (5-HT3… protection were significantly higher with rolapitant 180 mg than with … In conclusion, rolapitant in combination with a 5-HT3 …
Number of citations: 10 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。